

Robustness of Analytical Methods for ortho-Gliclazide: A Comparative Guide

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Compound of Interest

Compound Name: *ortho Gliclazide*

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The reliable quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure drug safety and efficacy. This guide provides a comparative analysis of the robustness of analytical methods for ortho-Gliclazide, a potential impurity in the anti-diabetic drug Gliclazide. Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.^[1] This document outlines the experimental protocols and presents comparative data for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods.

High-Performance Liquid Chromatography (HPLC) Method

A widely employed technique for the analysis of Gliclazide and its related substances is reversed-phase high-performance liquid chromatography (RP-HPLC). The robustness of these methods is typically assessed by intentionally varying critical chromatographic parameters and observing the impact on the analytical results, such as retention time, peak area, and resolution.

Experimental Protocol: HPLC Robustness Testing

A typical robustness study for an HPLC method involves the analysis of a standard solution of Gliclazide spiked with its impurities, including ortho-Gliclazide (often referred to as o-toluenesulfonamide or a related compound), under both normal and varied conditions.

Chromatographic Conditions (Nominal):

- Column: C18 (250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 50:50 v/v).[2]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 228 nm.[3]
- Column Temperature: Ambient or controlled (e.g., 25 $^{\circ}$ C).[3]

Robustness Parameters and Variations:

The following parameters are intentionally varied to assess the method's robustness:

- Flow Rate: ± 0.2 mL/min from the nominal rate (e.g., 0.8 mL/min and 1.2 mL/min).[3]
- Mobile Phase Composition: The proportion of the organic solvent is altered by a small margin (e.g., $\pm 2\%$).
- pH of the Aqueous Buffer: The pH is adjusted by ± 0.2 units from the setpoint.
- Column Temperature: Varied by ± 5 $^{\circ}$ C from the nominal temperature.
- Detection Wavelength: Adjusted by ± 2 nm.[4]

Acceptance Criteria:

The method is considered robust if the system suitability parameters, such as theoretical plates, tailing factor, and resolution between Gliclazide and its impurities, remain within the predefined acceptance criteria. The relative standard deviation (RSD) of the peak areas for replicate injections should also be within acceptable limits (typically $\leq 2\%$).

Data Presentation: HPLC Robustness

The following table summarizes the typical results of a robustness study for an HPLC method used to analyze ortho-Gliclazide.

Parameter	Variation	Observation	Result
Flow Rate	0.8 mL/min	Retention times increased, but resolution was maintained.	Robust
1.2 mL/min	Retention times decreased, but resolution was maintained.	Robust	
Mobile Phase Composition	Organic Phase +2%	Minor shift in retention times.	Robust
Organic Phase -2%	Minor shift in retention times.	Robust	
pH of Buffer	pH +0.2	Negligible effect on separation and peak shape.	Robust
pH -0.2	Negligible effect on separation and peak shape.	Robust	
Wavelength	226 nm	No significant change in peak response.	Robust
230 nm	No significant change in peak response.	Robust	

Ultra-High-Performance Liquid Chromatography (UPLC) Method

UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. The robustness of UPLC methods is equally critical and is evaluated in a similar manner to HPLC methods. A stability-indicating UPLC method has been developed for the determination of Gliclazide and its impurities, demonstrating its robustness through systematic evaluation.[\[5\]](#)

Experimental Protocol: UPLC Robustness Testing

The protocol for UPLC robustness testing mirrors that of HPLC but with parameters adjusted for the UPLC system.

Chromatographic Conditions (Nominal):

- Column: Acquity UPLC CSH C18 (50 mm x 2.1 mm, 1.7 μ m).[\[5\]](#)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[\[5\]](#)
- Flow Rate: 0.7 mL/min.[\[5\]](#)
- Detection Wavelength: 227 nm.[\[5\]](#)
- Column Temperature: 45 °C.[\[5\]](#)

Robustness Parameters and Variations:

- Flow Rate: \pm 0.1 mL/min (e.g., 0.6 mL/min and 0.8 mL/min).[\[5\]](#)
- Mobile Phase Composition: Variation in the percentage of the organic component (e.g., \pm 10% absolute).[\[5\]](#)
- pH of the Aqueous Buffer: \pm 0.2 units from the setpoint.[\[5\]](#)
- Column Temperature: \pm 5 °C (e.g., 40 °C and 50 °C).[\[5\]](#)

Data Presentation: UPLC Robustness

The following table summarizes the typical results of a robustness study for a UPLC method.

Parameter	Variation	Observation	Result
Flow Rate	0.6 mL/min	System suitability parameters remained within acceptable limits.[5]	Robust
0.8 mL/min	System suitability parameters remained within acceptable limits.[5]	Robust	
Mobile Phase Composition	Organic Phase $\pm 10\%$	System suitability parameters remained within acceptable limits.[5]	Robust
pH of Buffer	pH 3.8	System suitability results were within limits.[5]	Robust
pH 4.2	System suitability results were within limits.[5]	Robust	
Column Temperature	40 °C	System suitability results were within limits.[5]	Robust
50 °C	System suitability results were within limits.[5]	Robust	

Alternative Analytical Methods

While HPLC and UPLC are the predominant methods, other techniques can be used for the analysis of Gliclazide, although they may not be as suitable for impurity profiling.

- UV Spectrophotometry: A simple and cost-effective method for the quantification of Gliclazide in bulk and tablet forms.[6] However, it lacks the specificity to separate and quantify closely

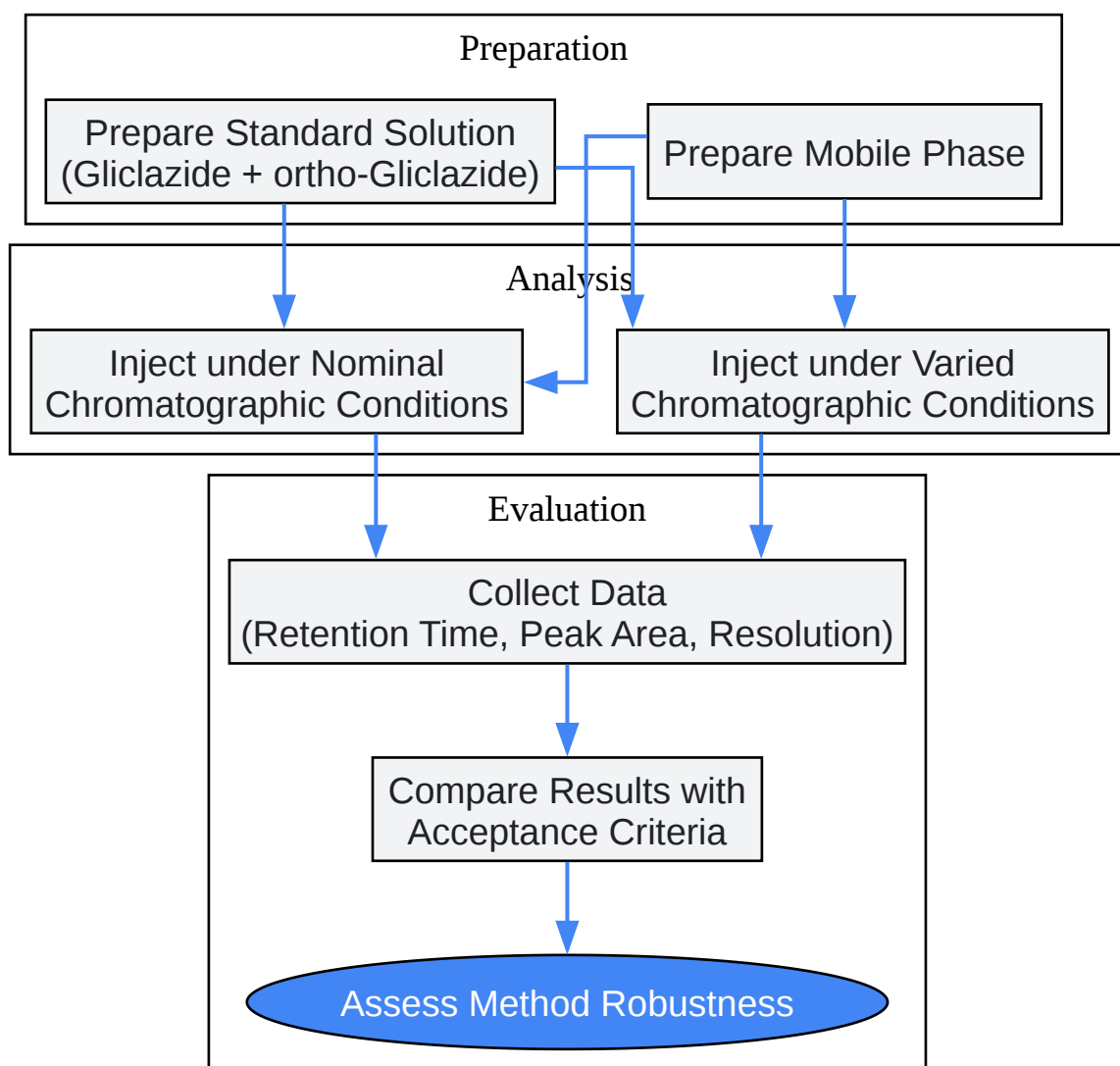
related impurities like ortho-Gliclazide. Its robustness would be evaluated by varying parameters such as the solvent composition and the wavelength of detection.

Comparison and Conclusion

Both HPLC and UPLC methods demonstrate good robustness for the analysis of Gliclazide and its impurities, including the ortho-isomer. The choice between the two often depends on the specific requirements of the analysis, such as the need for high throughput (favoring UPLC) or the availability of instrumentation.

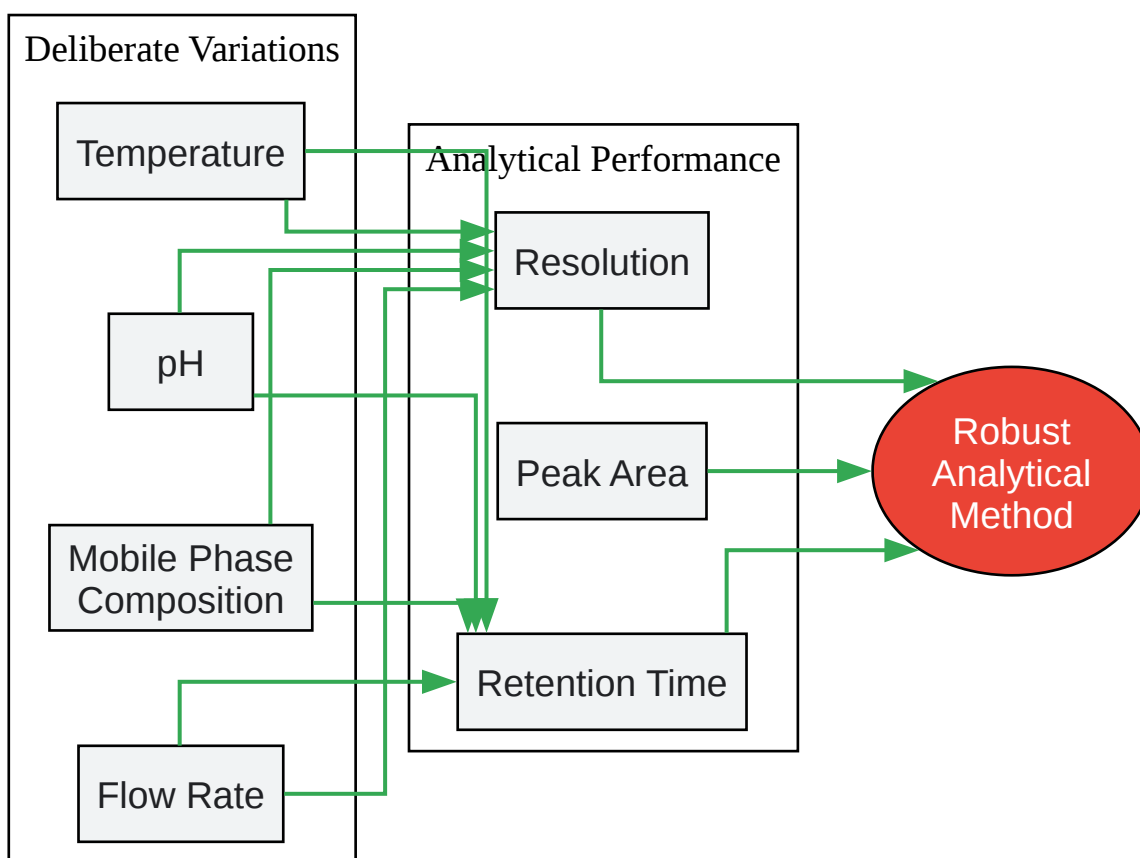
The experimental data consistently show that minor, deliberate variations in critical parameters do not significantly impact the performance of these chromatographic methods, ensuring their reliability in a quality control environment. The UPLC method, with its shorter run times and higher efficiency, can be considered a more advanced alternative to the conventional HPLC method.

Visualizations



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Caption: Workflow for Robustness Testing of the Analytical Method.



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Caption: Relationship of Varied Parameters to Method Robustness.

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References

- 1. Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC | Journal of Pharmacological Research and Developments (e-ISSN: 2582-0117) [matjournals.co.in]
- 2. japsonline.com [japsonline.com]
- 3. researchtrend.net [researchtrend.net]

- 4. ijtsrd.com [ijtsrd.com]
- 5. d-nb.info [d-nb.info]
- 6. jddtonline.info [jddtonline.info]
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